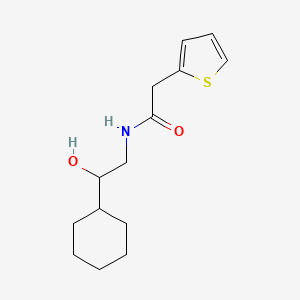

N-(2-cyclohexyl-2-hydroxyethyl)-2-(thiophen-2-yl)acetamide

Description

Properties

IUPAC Name |

N-(2-cyclohexyl-2-hydroxyethyl)-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2S/c16-13(11-5-2-1-3-6-11)10-15-14(17)9-12-7-4-8-18-12/h4,7-8,11,13,16H,1-3,5-6,9-10H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXKCQUSQJNKCGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CNC(=O)CC2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclohexyl-2-hydroxyethyl)-2-(thiophen-2-yl)acetamide typically involves the following steps:

Formation of the hydroxyethyl intermediate: This can be achieved by reacting cyclohexylamine with an appropriate epoxide under basic conditions.

Introduction of the thiophene ring: The hydroxyethyl intermediate can then be reacted with thiophene-2-carboxylic acid or its derivatives in the presence of coupling reagents like EDCI or DCC.

Formation of the acetamide: The final step involves the acylation of the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.

Reduction: The acetamide group can be reduced to an amine using reducing agents like LiAlH4.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, KMnO4

Reduction: LiAlH4, NaBH4

Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2)

Major Products

Oxidation: Formation of a ketone or aldehyde

Reduction: Formation of an amine

Substitution: Formation of nitro or halogenated derivatives

Scientific Research Applications

Antimicrobial Activity

Research indicates that N-(2-cyclohexyl-2-hydroxyethyl)-2-(thiophen-2-yl)acetamide exhibits significant antimicrobial properties. It has been shown to inhibit the activity of urease, an enzyme critical for the metabolism of certain pathogens. This inhibition can lead to reduced pathogenicity, making it a candidate for developing antimicrobial formulations.

Antioxidant Properties

The compound has also been studied for its antioxidant capabilities. Antioxidants play a vital role in neutralizing free radicals, which can cause cellular damage. Preliminary studies suggest that this compound may help mitigate oxidative stress-related diseases.

Anti-inflammatory and Antitumor Potential

Further investigations into the biological activity of this compound have revealed its potential in treating inflammation and cancer. The compound may inhibit specific enzymes involved in inflammatory pathways and tumor progression, making it a promising candidate for therapeutic applications .

Material Science Applications

The unique chemical structure of this compound allows for its incorporation into various materials. Its thiophene ring can enhance the electrical conductivity and stability of polymers, making it suitable for applications in organic electronics and photovoltaic devices .

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if used as a therapeutic agent, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Thiophene-Based Acetamides

Key Observations :

Pharmacological Activity Comparison

Key Findings :

- The target compound’s hydroxyethyl group may improve solubility and bioavailability compared to analogs like N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, which relies on a cyano group for electronic modulation .

- Bromothiophen-2-yl derivatives exhibit potent antibacterial activity, suggesting that halogenation could be a strategy to enhance the target compound’s efficacy.

Biological Activity

N-(2-cyclohexyl-2-hydroxyethyl)-2-(thiophen-2-yl)acetamide is a thiophene derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

This compound features a cyclohexyl group attached to a hydroxyethyl chain and a thiophene ring, contributing to its unique chemical reactivity and biological activity. The synthesis typically involves:

- Activation of 2-(thiophen-2-yl)acetic acid : Conversion to 2-(thiophen-2-yl)acetyl chloride.

- N-acylation reaction : Reacting with an appropriate amine to form the acetamide bond.

The reaction is often facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) under inert conditions .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . Studies have shown effectiveness against various Gram-positive and Gram-negative bacteria, as well as yeasts such as Candida glabrata and Candida krusei. The compound's mechanism involves inhibition of urease, an enzyme critical for microbial metabolism, thereby reducing pathogenicity .

Table 1: Antimicrobial Activity Against Different Strains

| Microbial Strain | Activity Level (MIC μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida glabrata | 16 |

| Candida krusei | 32 |

Antioxidant Properties

The compound also demonstrates moderate antioxidant activity , assessed through assays like ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). This property is attributed to its ability to scavenge free radicals, which may contribute to its therapeutic potential in oxidative stress-related conditions .

The biological activity of this compound is primarily mediated through:

- Enzyme Inhibition : Targeting urease and potentially other enzymes involved in microbial metabolism.

- Receptor Modulation : Interacting with specific receptors or enzymes to influence downstream signaling pathways, which may affect inflammation and cancer processes .

Case Studies

Several studies have explored the efficacy of thiophene derivatives in various biological contexts:

- Antiviral Activity : Thiophene derivatives have shown promise against viruses such as hepatitis C and herpes simplex virus, indicating potential applications for this compound in antiviral therapies .

- Anti-inflammatory Effects : Research suggests that compounds similar to this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines .

Q & A

Q. Example Optimization Table :

| Step | Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Acylation | DCM, 0°C, 12h | 78 | 92 | |

| Amine coupling | DMF, RT, 24h | 85 | 95 |

Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Q. Basic Research Focus

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Key signals include δ 1.2–1.8 ppm (cyclohexyl protons), δ 6.8–7.2 ppm (thiophene protons), and δ 2.5–3.5 ppm (hydroxyethyl and acetamide CH2 groups) .

- ¹³C NMR : Confirm carbonyl (C=O) at ~170 ppm and thiophene carbons at 125–140 ppm .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode shows [M+H]⁺ at m/z 308.4 (calculated) .

- HPLC : Reverse-phase C18 column (acetonitrile:water, 70:30) with UV detection at 254 nm ensures purity >95% .

How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?

Advanced Research Focus

DFT calculations (e.g., B3LYP/6-311++G(d,p)) provide insights into:

- Electrostatic potential surfaces : Identify nucleophilic (thiophene sulfur) and electrophilic (carbonyl carbon) sites .

- HOMO-LUMO gaps : Predict charge-transfer interactions (e.g., ΔE = 4.2 eV suggests moderate reactivity) .

- Solvent effects : PCM models simulate polarity-dependent stability in aqueous vs. organic media .

Q. Key Data from DFT Studies :

| Property | Value (eV) | Method | Reference |

|---|---|---|---|

| HOMO Energy | -6.2 | B3LYP/6-311G++ | |

| LUMO Energy | -2.0 | B3LYP/6-311G++ | |

| Dipole Moment | 4.8 Debye | PCM (Water) |

How can researchers resolve contradictions in reported biological activity data (e.g., IC50 variability)?

Advanced Research Focus

Discrepancies in bioactivity data often arise from assay conditions. Mitigation strategies include:

- Standardized protocols :

- Use identical cell lines (e.g., HepG2 for cytotoxicity) and incubation times (24–48h) .

- Control for solvent effects (e.g., DMSO ≤0.1% v/v) .

- Statistical validation : Triplicate measurements with ANOVA analysis (p < 0.05) .

- Target validation : Confirm binding via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

What in vitro assays are suitable for initial bioactivity screening?

Q. Basic Research Focus

- Anticancer activity : MTT assay using IC50 values (e.g., 12.5 µM against MCF-7 cells) .

- Anti-inflammatory potential : COX-2 inhibition assay (ELISA) with indomethacin as a positive control .

- Enzyme inhibition : Measure % inhibition of acetylcholinesterase at 10 µM .

What strategies improve crystallization for X-ray diffraction studies?

Q. Advanced Research Focus

- Solvent screening : Use mixed solvents (e.g., ethanol:water 1:1) to slow crystal growth .

- Temperature control : Gradual cooling from 40°C to 4°C over 72h .

- Software tools : SHELXL for structure refinement; PLATON for validating intermolecular interactions .

How can structure-activity relationship (SAR) studies be designed using structural analogs?

Q. Advanced Research Focus

- Key modifications :

- Cyclohexyl vs. phenyl groups : Compare logP values (e.g., cyclohexyl increases hydrophobicity by ~0.8 units) .

- Thiophene substitution : Replace with furan to assess π-π stacking effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.